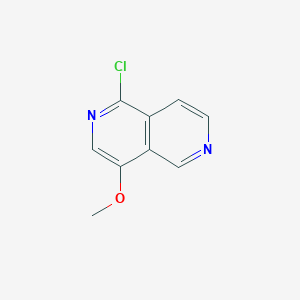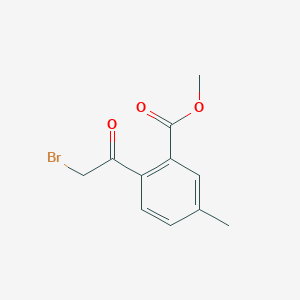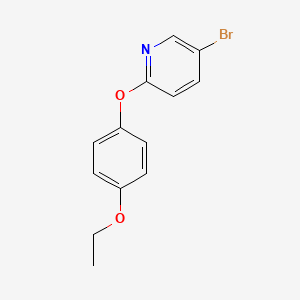
5-Bromo-2-(4-ethoxyphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-ethoxyphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an ethoxyphenoxy group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-ethoxyphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-ethoxyphenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-2-(4-ethoxyphenoxy)pyridine derivatives.
Oxidation Reactions: Formation of 5-bromo-2-(4-formylphenoxy)pyridine or 5-bromo-2-(4-carboxyphenoxy)pyridine.
Reduction Reactions: Formation of 5-bromo-2-(4-ethoxyphenoxy)piperidine.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-ethoxyphenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-ethoxyphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The ethoxyphenoxy group can interact with hydrophobic pockets of the target protein, while the bromine atom can form halogen bonds, enhancing binding affinity. The pyridine ring can participate in π-π stacking interactions with aromatic residues of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-methoxyphenoxy)pyridine
- 5-Bromo-2-(4-ethoxyphenyl)pyridine
- 5-Bromo-2-(4-ethoxyphenylthio)pyridine
Uniqueness
5-Bromo-2-(4-ethoxyphenoxy)pyridine is unique due to the presence of both the bromine atom and the ethoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances solubility and bioavailability, while the bromine atom provides a site for further functionalization .
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
5-bromo-2-(4-ethoxyphenoxy)pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-2-16-11-4-6-12(7-5-11)17-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3 |
Clave InChI |
QABPZHQBOTUOFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


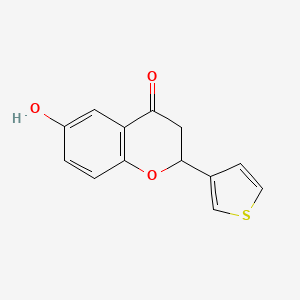
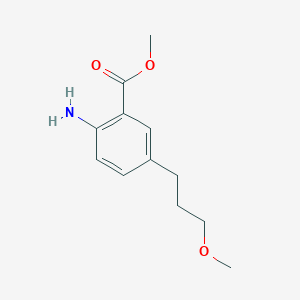
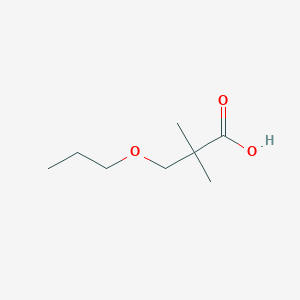
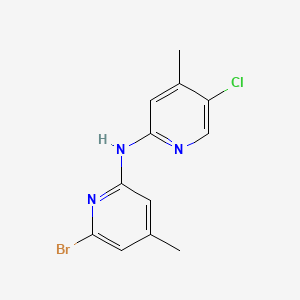
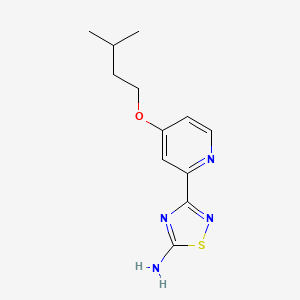
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
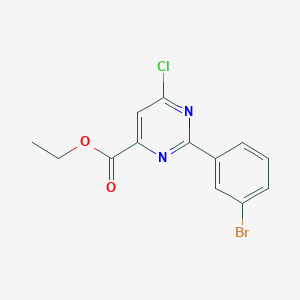
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
